![molecular formula C21H17NO3 B311588 N-(4-acetylphenyl)-4-phenoxybenzamide](/img/structure/B311588.png)
N-(4-acetylphenyl)-4-phenoxybenzamide
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Description
N-(4-acetylphenyl)-4-phenoxybenzamide is a useful research compound. Its molecular formula is C21H17NO3 and its molecular weight is 331.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biological Activities
1. Anti-inflammatory and Analgesic Properties
Preliminary studies indicate that N-(4-acetylphenyl)-4-phenoxybenzamide may exhibit anti-inflammatory and analgesic effects. These properties are likely due to its ability to inhibit specific enzymes involved in inflammatory pathways, similar to other compounds in its class.
2. Anticancer Potential
Research suggests that compounds with structures analogous to this compound show promise as anti-cancer agents. The compound may possess cytotoxic effects against certain cancer cell lines, warranting further investigation into its potential as a therapeutic agent.
3. Interaction Studies
Understanding how this compound interacts with biological targets is critical. Molecular docking simulations have been employed to study its binding affinity towards target proteins, which could elucidate its mechanism of action in various biological contexts.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Study on Anti-inflammatory Activity : Research demonstrated that derivatives of this compound inhibited cyclooxygenase enzymes, suggesting its utility as an anti-inflammatory agent.
- Cytotoxicity Assays : In vitro assays indicated that this compound exhibited significant cytotoxicity against various cancer cell lines, reinforcing its potential as a chemotherapeutic agent.
Properties
Molecular Formula |
C21H17NO3 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-4-phenoxybenzamide |
InChI |
InChI=1S/C21H17NO3/c1-15(23)16-7-11-18(12-8-16)22-21(24)17-9-13-20(14-10-17)25-19-5-3-2-4-6-19/h2-14H,1H3,(H,22,24) |
InChI Key |
GNIKFXGBSCPODS-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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